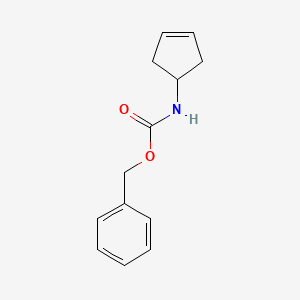
Benzyl cyclopent-3-enylcarbamate
Cat. No. B3048476
M. Wt: 217.26 g/mol
InChI Key: JQEIWHSWQGAKJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05998398
Procedure details


A solution of 3-cyclopentene-1-carboxylic acid (Depres and Greene, J. Org. Chem. 1962, 27:2395-2398) (30.5 g, 0.272 mole) in dry benzene (360 mL) was stirred while a solution of diphenylphosphoryl azide (Aldrich, 74.85 g, 0.272 mole as 97%) and triethylamine (41.7 mL, 0.299 mole) in benzene (130 mL) was added over 20 minutes. The solution was refluxed for 2 hours and then benzyl alcohol (32.4 mL, 0.313 mole) was added. The solution was refluxed for 20 hours, cooled, and concentrated in vacuo to a brown oil. A solution of the oil in ethyl acetate (600 mL) was washed with 0.5 N hydrochloric acid (300 mL), then water (2×350 mL), then saturated aqueous sodium bicarbonate (300 mL), and dried (sodium sulfate). Evaporation left title compound as white solid (41.0 g, 69%), 1H-NMR consistent with structure. Recrystallization of such a sample from ethyl acetate-hexanes gave benzyl N-(3-cyclopenten-1-yl)carbamate as colorless waxy crystals, m.p. 56-57° C.






Identifiers


|
REACTION_CXSMILES
|
[CH:1]1(C(O)=O)[CH2:5][CH:4]=[CH:3][CH2:2]1.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:16])C=CC=CC=1.C([N:28]([CH2:31]C)CC)C.[CH2:33]([OH:40])[C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1>C1C=CC=CC=1>[CH:1]1([NH:28][C:31](=[O:16])[O:40][CH2:33][C:34]2[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=2)[CH2:2][CH:3]=[CH:4][CH2:5]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
30.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CC=CC1)C(=O)O
|
|
Name
|
|
|
Quantity
|
74.85 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
|
|
Name
|
|
|
Quantity
|
41.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
360 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
130 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
32.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added over 20 minutes
|
|
Duration
|
20 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solution was refluxed for 2 hours
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solution was refluxed for 20 hours
|
|
Duration
|
20 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo to a brown oil
|
WASH
|
Type
|
WASH
|
|
Details
|
A solution of the oil in ethyl acetate (600 mL) was washed with 0.5 N hydrochloric acid (300 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
water (2×350 mL), then saturated aqueous sodium bicarbonate (300 mL), and dried (sodium sulfate)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Evaporation
|
WAIT
|
Type
|
WAIT
|
|
Details
|
left title compound as white solid (41.0 g, 69%)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Recrystallization of such a sample from ethyl acetate-hexanes
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CC=CC1)NC(OCC1=CC=CC=C1)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
